Zinc Picolinate

描述

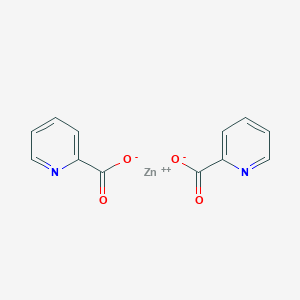

Structure

3D Structure of Parent

属性

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Cellular Uptake Mechanism of Zinc Picolinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is an essential trace mineral vital for numerous physiological processes. Its bioavailability from supplements is a critical factor in addressing deficiencies, and zinc picolinate (B1231196) has demonstrated superior absorption compared to other common forms such as zinc citrate (B86180) and zinc gluconate.[1][2][3][4] This technical guide provides an in-depth exploration of the current understanding of the cellular uptake mechanism of zinc picolinate. While the precise molecular pathway is not yet fully elucidated, this document synthesizes existing evidence on intestinal zinc transport, the role of the picolinate ligand, and relevant experimental models. It aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and the design of more effective zinc delivery systems.

Introduction: The Significance of Zinc Bioavailability

Zinc's role as a cofactor for over 300 enzymes and 1,000 transcription factors underscores its importance in health and disease.[5] Inadequate zinc levels are linked to a range of pathologies, making effective supplementation crucial. The chemical form of supplemented zinc significantly influences its absorption in the small intestine.[2][6] this compound, a chelate of zinc with picolinic acid, has consistently shown higher bioavailability in human studies.[1][2][3][4] Understanding the cellular and molecular mechanisms behind this enhanced uptake is paramount for optimizing zinc supplementation strategies.

The Prevailing Model of Intestinal Zinc Absorption

The primary site for zinc absorption is the small intestine, particularly the duodenum and jejunum.[7] The process is multifaceted, involving both saturable, carrier-mediated transport and non-saturable, passive diffusion at higher concentrations.[8] The key protein families involved in cellular zinc homeostasis are the Zrt- and Irt-like Proteins (ZIP) and the Zn Transporters (ZnT).[5]

-

ZIP Family (Solute Carrier Family 39A - SLC39A): These transporters are responsible for the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles.[5] Of the 14 known human ZIP transporters, ZIP4 is considered the primary transporter for dietary zinc uptake at the apical membrane of enterocytes.[7]

-

ZnT Family (Solute Carrier Family 30A - SLC30A): This family of transporters facilitates the efflux of zinc from the cytoplasm to the extracellular space or into intracellular compartments. ZnT1 is located on the basolateral membrane of enterocytes and is crucial for exporting absorbed zinc into the bloodstream.[7]

The expression and activity of these transporters are tightly regulated by cellular zinc status, ensuring zinc homeostasis.

The Role of Picolinic Acid in Zinc Uptake

Picolinic acid, a metabolite of the amino acid tryptophan, is a natural chelating agent.[2] The enhanced absorption of this compound is attributed to the formation of a stable complex between zinc and picolinic acid.[4] The proposed mechanisms for this enhancement include:

-

Increased Solubility and Stability: The chelation of zinc by picolinic acid may maintain zinc's solubility and stability within the gastrointestinal lumen, preventing the formation of insoluble complexes with dietary inhibitors like phytates.[9][10]

-

Facilitated Transport: The this compound complex itself may be transported across the enterocyte membrane, or picolinic acid may facilitate the transport of zinc ions.

The exact mechanism remains a subject of investigation. It is currently unclear whether the this compound complex is absorbed intact, or if it dissociates at the brush border membrane, allowing for the uptake of free zinc ions by transporters such as ZIP4. An in vitro study using liposomes suggested that picolinic acid does not act as an ionophore but rather its effects are due to its unselective chelating properties.[11] Conversely, some older studies in rats suggested that picolinic acid did not enhance, and in some cases even depressed, zinc absorption in vitro.[12][13][14] This contradicts the findings of in vivo human studies, highlighting the need for further research using human-relevant models.

Quantitative Data on this compound Absorption

The most definitive quantitative data on the superior absorption of this compound comes from a double-blind, four-period crossover trial in 15 healthy human volunteers conducted by Barrie et al. (1987).[1][2][3][4]

| Parameter | This compound | Zinc Citrate | Zinc Gluconate | Placebo |

| Dosage (Elemental Zinc) | 50 mg/day | 50 mg/day | 50 mg/day | N/A |

| Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |

| Change in Hair Zinc | Significant Increase (p < 0.005) | No Significant Change | No Significant Change | No Significant Change |

| Change in Urine Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Change in Erythrocyte Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Change in Serum Zinc | Small, Insignificant Rise | Small, Insignificant Rise | No Significant Change | Small, Insignificant Rise |

| Table 1: Summary of quantitative data from the comparative absorption study by Barrie et al. (1987).[1] |

Experimental Protocols for Studying Zinc Uptake

While specific, detailed protocols for studying this compound uptake are not widely published, methodologies for investigating zinc transport in general can be adapted. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a well-established in vitro model for studying intestinal absorption.[7][8][15][16][17]

General Protocol for Zinc Uptake Studies in Caco-2 Cells

-

Cell Culture and Differentiation:

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border.

-

The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

-

Zinc Uptake Assay:

-

The differentiated Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The transport buffer in the apical (upper) chamber is replaced with a solution containing the zinc compound of interest (e.g., this compound, zinc sulfate) at various concentrations. Radioactive zinc (⁶⁵Zn) is often used for ease of detection.

-

The cells are incubated for a defined period at 37°C.

-

At the end of the incubation, the apical solution is removed, and the monolayers are washed multiple times with a cold stop solution (e.g., ice-cold HBSS containing EDTA) to halt the transport process and remove surface-bound zinc.

-

The cells are then lysed, and the intracellular zinc concentration is determined using methods such as gamma counting (for ⁶⁵Zn), atomic absorption spectroscopy (AAS), or inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Transport (Transepithelial Flux) Assay:

-

Similar to the uptake assay, the zinc compound is added to the apical chamber.

-

Samples are taken from the basolateral (lower) chamber at various time points to measure the amount of zinc that has been transported across the cell monolayer.

-

The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport.

-

-

Kinetic Analysis:

-

By measuring the initial rates of uptake at different substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined using non-linear regression analysis of the Michaelis-Menten equation.[18][19][20][21] This provides insights into the affinity of the transporter for the substrate and the maximum transport capacity. A study on zinc uptake in Caco-2 cells reported a Km of 41 µM and a Vmax of 0.3 nmols/cm²/10 min for the saturable component of apical zinc uptake.[22] Another study on zinc permeation across Caco-2 monolayers found a Km of 11.7 µM and a Vmax of 31.8 pmol min⁻¹ cm⁻².[8]

-

Visualizing the Cellular Uptake Pathways

The following diagrams illustrate the hypothesized pathways of this compound uptake and the general workflow for in vitro studies.

References

- 1. Comparative absorption of this compound, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro study on the transport of zinc across intestinal epithelial cells using Caco-2 monolayers and isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Influence of picolinic acid on the uptake of 65zinc-amino acid complexes by the everted rat gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of zinc source and picolinic acid on /sup 65/Zn uptake in an in vitro continuous-flow perfusion system for pig and poultry intestinal segments (Journal Article) | OSTI.GOV [osti.gov]

- 15. Zinc transport and metallothionein secretion in the intestinal human cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differentiation- and polarization-dependent zinc tolerance in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 22. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Picolinic Acid in Zinc Absorption: A Technical Guide

Abstract

Zinc is an essential trace mineral critical for a myriad of physiological functions, including enzymatic activity, immune response, and protein synthesis. Its bioavailability is highly dependent on the chemical form in which it is ingested. Picolinic acid, an endogenous metabolite of the amino acid tryptophan, has been identified as a highly effective chelator that significantly enhances the intestinal absorption and systemic utilization of zinc. This technical guide provides an in-depth review of the biological role of picolinic acid in zinc absorption, detailing the underlying mechanisms, summarizing key quantitative data from human and animal studies, and outlining the experimental protocols used to elucidate these findings. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of zinc picolinate's metabolic pathway and its implications for therapeutic and supplemental applications.

Introduction: The Chelation Advantage

Picolinic acid (pyridine-2-carboxylic acid) is a natural bidentate chelating agent produced in the human body during the catabolism of tryptophan via the kynurenine (B1673888) pathway.[1][2] Its primary role in mineral metabolism is to bind to divalent and trivalent metal ions, forming stable complexes that facilitate their transport across biological membranes.[3] In the context of zinc, picolinic acid forms a stable zinc picolinate (B1231196) complex, protecting the mineral from forming insoluble complexes with dietary inhibitors like phytates and phosphates in the gastrointestinal tract.[4] This chelation process is believed to be a key reason for the superior bioavailability of this compound compared to inorganic zinc salts such as zinc sulfate (B86663) or zinc oxide.[4][5]

The body's own mechanism for mineral uptake appears to involve these natural chelating agents.[6] Research suggests that during zinc deficiency, the body may increase the secretion of zinc-binding ligands like picolinic acid to enhance absorption efficiency.[6] Supplementing with pre-chelated this compound leverages this natural absorption pathway, potentially offering a more effective means of correcting zinc deficiency and maintaining optimal zinc status.[5][7]

Metabolic Origin of Picolinic Acid

Picolinic acid is synthesized from the essential amino acid L-tryptophan through the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[1][2] This metabolic cascade is crucial not only for producing picolinic acid but also for synthesizing other bioactive molecules, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8]

Mechanism of this compound Absorption

The precise mechanism by which the zinc-picolinate complex crosses the intestinal epithelium is not fully elucidated, but it is thought to involve specific transporters and the physicochemical properties of the chelate.[4]

-

Enhanced Luminal Stability: In the intestinal lumen, picolinic acid chelates zinc, forming a neutrally charged, stable complex.[4] This stability prevents zinc from precipitating with dietary inhibitors such as phytates, which are common in plant-based foods and are known to significantly reduce zinc absorption.[4]

-

Transport Across Enterocytes: The primary site for zinc absorption is the small intestine, particularly the duodenum and jejunum.[9] The absorption process is mediated by carrier proteins.[9] The main family of zinc importers at the apical membrane of enterocytes is the Zrt- and Irt-like protein (ZIP) family, with ZIP4 being the most critical for dietary zinc absorption.[10][11] While the direct transport of the intact zinc-picolinate complex is debated, it is hypothesized that the complex presents zinc to transporters like ZIP4 in a more readily absorbable form.[12] Another possibility is that the lipophilic nature of the complex allows for passive diffusion across the cell membrane.[12]

-

Intracellular Fate and Basolateral Export: Once inside the enterocyte, zinc is released from the picolinate ligand. It can then be utilized by the cell, stored bound to metallothionein (B12644479), or exported into the bloodstream across the basolateral membrane. This export is primarily handled by the ZnT (Zinc Transporter) family, with ZnT1 being the key protein.[10]

Quantitative Data on Bioavailability

The most compelling evidence for the enhanced bioavailability of this compound comes from human clinical trials. The seminal study in this area was conducted by Barrie et al. (1987), which remains a key reference.

Table 1: Summary of a Comparative Bioavailability Study of Zinc Supplements Data derived from Barrie SA, et al. Agents and Actions. 1987.[13]

| Parameter | This compound | Zinc Citrate (B86180) | Zinc Gluconate | Placebo |

| Dosage | 50 mg elemental Zn/day | 50 mg elemental Zn/day | 50 mg elemental Zn/day | N/A |

| Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |

| Hair Zinc Level | Significant Increase (p < 0.005) | No Significant Change | No Significant Change | No Significant Change |

| Urine Zinc Level | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Erythrocyte Zinc Level | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Serum Zinc Level | Small, Insignificant Rise | No Significant Change | Small, Insignificant Rise | Small, Insignificant Rise |

The results from this study indicate that after four weeks of supplementation, only the this compound group showed statistically significant increases in tissue zinc levels (hair, urine, and erythrocytes), which are considered better indicators of long-term zinc status than serum levels.[12][13]

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the literature on this compound absorption.

Human Bioavailability Study (Double-Blind, Crossover Design)

This protocol is based on the design described by Barrie et al. (1987).[13][14]

-

Participant Recruitment: Recruit a cohort of healthy human volunteers (e.g., n=15).[13] Exclude individuals taking mineral supplements or medications known to interfere with mineral metabolism.

-

Study Design: Employ a double-blind, four-period crossover design.[13] This design minimizes inter-individual variability, as each participant serves as their own control.

-

Randomization: Randomly divide participants into four groups. Each group follows a different sequence of the four supplementation periods.[13]

-

Intervention Periods: Each period lasts for a specified duration (e.g., four weeks).[13] The interventions consist of daily oral supplementation with:

-

This compound (e.g., 50 mg elemental zinc)

-

Zinc Citrate (e.g., 50 mg elemental zinc)

-

Zinc Gluconate (e.g., 50 mg elemental zinc)

-

Placebo (identical in appearance and taste)

-

-

Washout Period: While not explicitly detailed in the summary of the Barrie et al. study, a washout period between intervention phases is standard practice in crossover trials to prevent carry-over effects.

-

Sample Collection: Collect biological samples (hair, 24-hour urine, blood for erythrocyte and serum analysis) at baseline (before the study) and at the end of each four-week period.[13]

-

Sample Analysis:

-

Hair: Wash hair samples to remove external contaminants. Perform acid digestion (e.g., with nitric acid and hydrogen peroxide).[15]

-

Urine: Collect a 24-hour urine sample.

-

Blood: Separate blood into serum and erythrocytes. Lyse erythrocytes to release intracellular contents.

-

Quantification: Determine zinc concentrations in all processed samples using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[15]

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare the changes in zinc levels from baseline across the different supplement groups.

In Vitro Zinc Transport Assay (Caco-2 Cell Model)

The Caco-2 human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier.[16][17]

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they differentiate into a polarized monolayer with tight junctions, typically for 14-21 days.[16]

-

Experimental Setup: Mount the Transwell® inserts in a chamber, separating the apical (luminal) and basolateral (serosal/blood) compartments.

-

Treatment: Add zinc compounds (e.g., this compound, zinc sulfate), often with a radioactive tracer like ⁶⁵Zn, to the apical compartment.

-

Sampling: At various time points, take samples from the basolateral compartment to measure the amount of zinc that has been transported across the cell monolayer.

-

Cell Lysis: At the end of the experiment, wash and lyse the cells to determine the intracellular zinc concentration.

-

Quantification: Measure zinc (or ⁶⁵Zn radioactivity) in the basolateral media and cell lysates using appropriate methods (gamma counting for ⁶⁵Zn, AAS/ICP-MS for total zinc).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and intracellular accumulation to compare the transport efficiency of different zinc forms.

Signaling Pathways and Cellular Effects

While research has focused heavily on the absorption mechanism, the downstream effects of enhanced zinc delivery via picolinic acid are an area of growing interest. Zinc itself acts as an intracellular second messenger, influencing numerous signaling pathways.[18] Enhanced intracellular zinc availability can impact:

-

Enzyme Function: Zinc is a cofactor for over 300 enzymes, including superoxide (B77818) dismutase (SOD), which is critical for antioxidant defense.

-

Gene Expression: Zinc-finger transcription factors require zinc for their structure and function, regulating the expression of a vast number of genes.

-

Immune Cell Signaling: Zinc is crucial for the development and function of immune cells. Picolinic acid itself has been shown to act as a second signal in the activation of macrophages.[19]

Further research is required to delineate the specific signaling cascades that are most affected by the increased bioavailability of zinc delivered by picolinic acid compared to other forms.

Conclusion for Industry Professionals

For researchers, scientists, and drug development professionals, understanding the biological role of picolinic acid in zinc absorption is paramount for designing effective nutritional supplements and therapeutic agents. The evidence strongly suggests that this compound offers superior bioavailability compared to common inorganic zinc salts.[13] This is attributed to the chelation properties of picolinic acid, which mimics the body's natural absorption mechanisms, enhances luminal stability, and facilitates transport across the intestinal epithelium. The use of this compound in formulations may lead to more reliable and efficient correction of zinc deficiency, improved patient outcomes, and potentially lower required dosages, thereby minimizing gastrointestinal side effects.[20] The detailed experimental models and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. qnwellness.com [qnwellness.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Picolinic Acid in Zinc Metabolism | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation and function of Zip4, the acrodermatitis enteropathica gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Comparative absorption of this compound, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative absorption of this compound, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]

- 15. Assessment of Copper and Zinc Levels in Hair and Urine of Children With Attention Deficit Hyperactivity Disorder: A Case-Control Study in Eastern India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zinc transport and metallothionein secretion in the intestinal human cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of Zinc Picolinate in Optimizing Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an indispensable trace element, serving as a critical cofactor in over 300 enzymatic reactions that govern fundamental biological processes. The catalytic efficiency and structural integrity of a vast number of enzymes are directly dependent on the availability of zinc. Zinc picolinate (B1231196), a chelated form of zinc, has demonstrated superior bioavailability, ensuring an optimal supply of this essential metal ion to zinc-dependent enzymes. This technical guide provides an in-depth analysis of the function of zinc in enzymatic reactions, supported by quantitative data on the prevalence of zinc-dependent enzymes and the comparative bioavailability of zinc picolinate. Detailed experimental protocols for the assessment of zinc-dependent enzyme activity and tissue zinc levels are provided, alongside visual representations of key enzymatic mechanisms and signaling pathways.

The Indispensable Role of Zinc in Enzyme Function

Zinc ions are integral to the function of a multitude of enzymes, where they can play one of three major roles:

-

Catalytic Role: In the active site of enzymes, zinc acts as a Lewis acid, accepting a pair of electrons to polarize a substrate molecule, making it more susceptible to nucleophilic attack.[1] A classic example is the hydration of carbon dioxide by carbonic anhydrase, where a zinc-bound hydroxide (B78521) ion acts as the nucleophile.

-

Structural Role: Zinc ions can be crucial for maintaining the tertiary and quaternary structure of proteins.[2] A well-known example is the "zinc finger" motif, where a zinc ion coordinates with cysteine and/or histidine residues to stabilize the protein fold, enabling its interaction with other molecules like DNA.[2]

-

Regulatory Role: Zinc can also modulate the activity of enzymes and other proteins through allosteric binding or by influencing signaling pathways.[2] Fluctuations in intracellular zinc concentrations, known as "zinc signals," can act as secondary messengers to regulate cellular processes.[2]

The coordination geometry of zinc in proteins is typically tetrahedral or trigonal bipyramidal, involving amino acid residues such as cysteine, histidine, aspartate, and glutamate.[1] This flexibility in coordination allows zinc to adapt to the changing chemical environment during catalysis.[2]

This compound: Optimizing Zinc Bioavailability

The efficacy of zinc in supporting enzymatic reactions is contingent on its absorption and delivery to the cells. This compound is a salt in which zinc is chelated to picolinic acid, a natural metabolite of tryptophan.[3] This chelation enhances the bioavailability of zinc, leading to more efficient absorption from the gastrointestinal tract compared to other common zinc salts.[3] The proposed mechanism for this enhanced absorption involves the formation of a stable, lipid-soluble complex that can more easily traverse the intestinal membrane.

Data Presentation

Table 1: Examples of Key Zinc-Dependent Enzymes and Their Functions

| Enzyme Class | Enzyme Example | Function | Zinc's Role |

| Hydrolases | Carbonic Anhydrase | Catalyzes the reversible hydration of CO2. | Catalytic |

| Alkaline Phosphatase | Hydrolyzes phosphate (B84403) esters. | Catalytic & Structural | |

| Matrix Metalloproteinases (MMPs) | Degrade extracellular matrix components. | Catalytic & Structural | |

| Oxidoreductases | Alcohol Dehydrogenase | Interconverts alcohols and aldehydes/ketones. | Catalytic & Structural |

| Superoxide (B77818) Dismutase (Cu/Zn) | Catalyzes the dismutation of superoxide radicals. | Structural | |

| Transferases | DNA Polymerase | Synthesizes DNA molecules from deoxyribonucleotides. | Catalytic |

| Lyases | Aldolase | Catalyzes a key reaction in glycolysis and gluconeogenesis. | Catalytic |

Table 2: Comparative Bioavailability of this compound in Humans

A double-blind, placebo-controlled trial was conducted on 15 healthy human volunteers to compare the absorption of this compound, zinc citrate (B86180), and zinc gluconate (50 mg elemental zinc daily for four weeks).[1]

| Zinc Formulation | Change in Hair Zinc Level | Change in Urine Zinc Level | Change in Erythrocyte Zinc Level |

| This compound | Significant Increase (p < 0.005) | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) |

| Zinc Citrate | No Significant Change | No Significant Change | No Significant Change |

| Zinc Gluconate | No Significant Change | No Significant Change | No Significant Change |

| Placebo | No Significant Change | No Significant Change | No Significant Change |

Data summarized from Barrie SA, et al. (1987).[1]

Experimental Protocols

Protocol for a Colorimetric Assay of Carbonic Anhydrase Activity

This protocol is adapted from commercially available kits and measures the esterase activity of carbonic anhydrase.

-

Reagents and Materials:

-

CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

Purified Carbonic Anhydrase or sample containing the enzyme

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a standard curve using a known concentration of p-nitrophenol.

-

Add 50 µL of CA Assay Buffer to each well.

-

Add 10 µL of the enzyme sample or standard to the appropriate wells.

-

For a negative control, add a known carbonic anhydrase inhibitor (e.g., acetazolamide) to a set of wells.

-

Initiate the reaction by adding 40 µL of the CA substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes.

-

Calculate the rate of p-nitrophenol production from the linear portion of the kinetic curve.

-

Determine the carbonic anhydrase activity in the samples by comparing the rates to the standard curve.

-

Protocol for a Colorimetric Assay of Alkaline Phosphatase Activity

This protocol measures the hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase.

-

Reagents and Materials:

-

Alkaline Phosphatase Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

pNPP Substrate Solution (e.g., 10 mM pNPP in assay buffer)

-

Purified Alkaline Phosphatase or sample containing the enzyme

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a standard curve using a known concentration of p-nitrophenol.

-

Add 50 µL of the sample or standard to the appropriate wells.

-

Add 50 µL of the Alkaline Phosphatase Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the pNPP Substrate Solution to each well.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the alkaline phosphatase activity based on the amount of p-nitrophenol produced.

-

Protocol for Measuring Zinc Concentration in Tissue Samples by Atomic Absorption Spectrometry (AAS)

This protocol outlines a general procedure for determining zinc content in biological tissues.

-

Reagents and Materials:

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

-

Deionized water

-

Certified zinc standard solution

-

Microwave digestion system

-

Atomic Absorption Spectrometer with a zinc hollow cathode lamp

-

-

Procedure:

-

Accurately weigh approximately 0.2-0.5 g of the tissue sample into a microwave digestion vessel.

-

Add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel.

-

Allow the sample to pre-digest for at least 30 minutes.

-

Digest the samples using a validated microwave digestion program.

-

After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

-

Prepare a series of zinc standards of known concentrations.

-

Aspirate the standards and samples into the AAS and measure the absorbance at 213.9 nm.

-

Construct a calibration curve from the standards and determine the zinc concentration in the samples.

-

Mandatory Visualization

Caption: Catalytic role of zinc in carbonic anhydrase.

Caption: Zinc as a second messenger in signaling.

Conclusion

Zinc is a cornerstone of enzymatic function, and ensuring its adequate supply is paramount for cellular health and homeostasis. This compound, with its superior bioavailability, stands out as an effective means of delivering this essential cofactor to the myriad of zinc-dependent enzymes. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate roles of zinc in biological systems and to leverage the benefits of highly bioavailable zinc formulations in therapeutic and research applications.

References

- 1. Comparative absorption of this compound, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Zinc picolinate and its impact on immune cell function

An In-depth Technical Guide on Zinc Picolinate (B1231196) and its Impact on Immune Cell Function

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is an essential trace element indispensable for the structural and functional integrity of the immune system. Its bioavailability is a critical factor in determining its efficacy, with various supplemental forms offering different absorption rates. Zinc picolinate, a chelate of zinc with picolinic acid, has demonstrated superior bioavailability compared to other common forms, ensuring efficient delivery of zinc to immune cells. This guide provides a comprehensive technical overview of the impact of this compound on the function of key immune cells, including T-lymphocytes, macrophages, and neutrophils. We delve into the underlying molecular signaling pathways, present available quantitative data, and provide detailed experimental protocols for future research and development.

Introduction: The Critical Role of Zinc in Immunity

Zinc is a cofactor for over 300 enzymes and 1,000 transcription factors, playing a pivotal role in virtually all aspects of immune function.[1] It is crucial for the normal development and function of cells mediating both innate and adaptive immunity.[1] Zinc deficiency compromises immune defense, leading to increased susceptibility to infections and a dysregulated inflammatory response.[2][3]

The immunomodulatory effects of zinc are multifaceted:

-

Immune Cell Development: Zinc is essential for the maturation and differentiation of lymphocytes in the thymus and bone marrow.[4]

-

Signaling Molecule: Zinc acts as an intracellular second messenger in various signaling pathways that govern immune cell activation and function.[5]

-

Antioxidant and Anti-inflammatory Activity: It stabilizes cell membranes, supports antioxidant enzymes, and regulates the production of inflammatory cytokines.[6][7]

The choice of zinc salt in supplementation is critical, as it directly influences absorption and subsequent physiological effects. This compound has been identified as a highly bioavailable form, making it a subject of significant interest for therapeutic applications.[4][8][9]

Enhanced Bioavailability of this compound

The primary advantage of this compound lies in its superior absorption. Picolinic acid, a natural metabolite of tryptophan, acts as an efficient chelator, facilitating the transport of zinc across the intestinal membrane.[10]

Quantitative Data on Absorption

A seminal double-blind, crossover trial by Barrie et al. (1987) provided key quantitative evidence for the enhanced bioavailability of this compound over other forms.[4]

Table 1: Comparative Absorption of Different Zinc Forms

| Parameter Measured | This compound (50 mg elemental Zn/day for 4 weeks) | Zinc Gluconate (50 mg elemental Zn/day for 4 weeks) | Zinc Citrate (B86180) (50 mg elemental Zn/day for 4 weeks) | Placebo |

|---|---|---|---|---|

| Change in Hair Zinc | Significant Increase (p < 0.005) | No Significant Change | No Significant Change | No Significant Change |

| Change in Urine Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Change in Erythrocyte Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Change in Serum Zinc | Small, Insignificant Rise | No Significant Change | No Significant Change | Small, Insignificant Rise |

Source: Barrie SA, et al. Agents Actions. 1987.[4]

These results indicate that this compound leads to significantly greater tissue retention of zinc compared to gluconate and citrate forms, suggesting its potential for more effective correction of zinc deficiency and modulation of immune function.[4][9]

Impact on T-Lymphocyte Function

T-cells are central to the adaptive immune response, and their function is highly dependent on adequate zinc levels. Zinc influences T-cell activation, proliferation, and differentiation.[11]

T-Cell Activation and Proliferation

Zinc acts as a critical signaling molecule in T-cell receptor (TCR) signaling. Upon activation, an influx of zinc is required for the full activation of key signaling cascades, including the ERK pathway, which is essential for proliferation.[11] While studies specifically quantifying the effect of this compound on T-cell proliferation are limited, supplementation with zinc (using zinc gluconate) in deficient elderly individuals has been shown to significantly increase T-cell numbers and proliferation in response to mitogens.[12] Given its superior bioavailability, this compound is expected to elicit a more robust response.

Table 2: Effect of Zinc Supplementation on T-Cell Function in the Elderly

| Parameter | Placebo Group (3 months) | Zinc Gluconate Group (30 mg/day for 3 months) | P-value |

|---|---|---|---|

| Change in Serum Zinc | - | +16% (mean increase) | 0.007 |

| T-Cell Proliferation (Anti-CD3/CD28 stimulated) | No significant change | Significant Increase | < 0.05 |

| Peripheral T-Cell Count | No significant change | Significant Increase | < 0.05 |

Source: Barnett JB, et al. Am J Clin Nutr. 2016.[12]

T-Helper Cell Differentiation

Zinc status influences the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. Zinc deficiency often leads to a shift towards a Th2-predominant response, while adequate zinc levels support the Th1 response, which is crucial for cell-mediated immunity against intracellular pathogens.[3]

Impact on Macrophage Function

Macrophages are key players in innate immunity, responsible for phagocytosis, antigen presentation, and cytokine production. Zinc homeostasis is critical for these functions.

Phagocytosis and Cytokine Production

The role of zinc in phagocytosis is complex; some studies show that zinc deficiency impairs this function, while others report an increase.[13] However, zinc is consistently shown to be a potent regulator of inflammatory cytokine production. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB signaling pathway.[6][14]

The high bioavailability of this compound ensures that macrophages receive adequate zinc to maintain balanced inflammatory responses.

Impact on Neutrophil Function

Neutrophils are the most abundant circulating leukocytes and form the first line of defense against bacterial and fungal infections. Their functions, including chemotaxis and the formation of Neutrophil Extracellular Traps (NETs), are zinc-dependent.

Neutrophil Extracellular Traps (NETs)

NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. Recent studies have shown that zinc supplementation can modulate NET formation. Specifically, zinc has been found to inhibit the release of NETs by decreasing the expression and activity of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme essential for chromatin decondensation during NETosis.[7][15][16] This suggests a role for this compound in preventing excessive inflammation and tissue damage caused by hyperactive neutrophils in certain conditions.[7][17]

Core Signaling Pathways Modulated by Zinc

Zinc exerts its effects on immune cells by modulating key intracellular signaling pathways. Due to its efficient delivery of zinc ions, this compound is an effective modulator of these pathways.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Zinc can inhibit NF-κB activation through multiple mechanisms, including the induction of A20, a zinc-finger protein that deubiquitinates key signaling intermediates in the NF-κB cascade.[6][18] By suppressing NF-κB, zinc reduces the transcription of pro-inflammatory cytokine genes.[2]

Caption: Zinc-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following protocols are foundational for assessing the immunomodulatory effects of this compound in vitro.

General Experimental Workflow

A typical workflow involves isolating primary immune cells or using immune cell lines, treating them with this compound, and then performing functional assays.

Caption: General workflow for in vitro analysis of this compound's immune effects.

Protocol: T-Cell Proliferation Assay (CFSE Method)

This protocol assesses the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

-

CFSE dye.

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or water).

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).

-

96-well cell culture plates.

-

Flow cytometer.

-

-

Procedure:

-

Cell Staining: Resuspend isolated PBMCs at 1 x 10⁶ cells/mL in serum-free RPMI. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI-1640. Wash cells twice.

-

Cell Seeding: Resuspend CFSE-labeled cells in complete RPMI-1640 and seed 1 x 10⁵ cells per well in a 96-well plate.

-

Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control and an unstimulated control.

-

Stimulation: Add PHA (5 µg/mL) to the appropriate wells to stimulate T-cell proliferation.

-

Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO₂.

-

Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Protocol: Cytokine Production Assay (ELISA)

This protocol measures the production of specific cytokines from immune cells treated with this compound.

-

Materials:

-

Immune cells (e.g., PBMCs or macrophages) at 1 x 10⁶ cells/mL.

-

Complete RPMI-1640 medium.

-

This compound stock solution.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL for macrophages).

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 2 hours).

-

Stimulation: Add LPS (1 µg/mL) to induce cytokine production.

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

-

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a superior form of zinc supplementation for modulating the immune system. Its high bioavailability ensures efficient delivery of zinc to T-cells, macrophages, and neutrophils, where it regulates cell development, activation, and inflammatory signaling pathways such as NF-κB. While direct quantitative data on the cellular effects of this compound remain an area for further research, the extensive literature on zinc's role in immunity provides a solid foundation for its application.

Future research should focus on:

-

Conducting in vitro studies to generate dose-response curves for this compound's effects on specific immune cell functions.

-

Performing clinical trials to establish optimal dosages of this compound for various immunological conditions.

-

Investigating the precise molecular mechanisms by which picolinic acid facilitates zinc transport into immune cells.

This guide provides the foundational knowledge and experimental frameworks necessary for scientists and drug development professionals to further explore and harness the immunomodulatory potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. us.typology.com [us.typology.com]

- 4. Comparative absorption of this compound, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Evidence on Role of Zinc in Immune Function [opensciencepublications.com]

- 6. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zinc Supplementation Reduces the Formation of Neutrophil Extracellular Traps by Decreasing the Expression of Peptidyl Arginine Deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. altmedrev.com [altmedrev.com]

- 11. The roles of essential trace elements in T cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of zinc supplementation on serum zinc concentration and T cell proliferation in nursing home elderly: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential impact of zinc deficiency on phagocytosis, oxidative burst, and production of pro-inflammatory cytokines by human monocytes - Metallomics (RSC Publishing) [pubs.rsc.org]

- 14. Zinc modulates the innate immune response in vivo to polymicrobial sepsis through regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Zinc Supplementation Modulates NETs Release and Neutrophils' Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Zinc Picolinate on Gene Expression and Zinc Finger Protein Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Zinc is an essential trace element indispensable for a vast array of physiological processes, acting as a critical cofactor for over 300 enzymes and 1,000 transcription factors. Its role in gene expression is fundamentally linked to the structural integrity and function of zinc finger proteins, one of the most abundant classes of transcription factors in eukaryotes. Zinc picolinate (B1231196), a highly bioavailable form of zinc, serves as an efficient vehicle for increasing intracellular zinc concentrations. This document provides a technical guide on the downstream effects of elevated intracellular zinc, as delivered by supplements like zinc picolinate, on gene expression and the function of zinc finger proteins. It details the primary signaling pathways involved, summarizes quantitative data from relevant studies, and provides established experimental protocols for investigating these molecular events.

Introduction: The Role of Zinc in Cellular Biology

Zinc is a pivotal signaling molecule and a structural component of numerous proteins.[1][2] Its homeostasis is tightly regulated, and disruptions in zinc levels can lead to significant pathological states.[2][3] Zinc finger proteins, characterized by the coordination of one or more zinc ions to stabilize their fold, are crucial for sequence-specific DNA binding and the regulation of gene transcription.[4] this compound is a chelated form of zinc, bound to picolinic acid, a natural metabolite of tryptophan. This chelation enhances its absorption across intestinal membranes compared to other forms like zinc gluconate or citrate, making it an effective supplement for elevating systemic and intracellular zinc levels.[5] While most detailed molecular studies utilize zinc salts like zinc sulfate (B86663) or chloride, the findings are broadly applicable to the effects of the zinc ion itself, for which this compound is a highly effective source.

Core Mechanisms: Zinc-Mediated Gene Regulation

Increased intracellular zinc primarily influences gene expression through the activation of specific transcription factors. The most well-characterized of these is the Metal-Responsive Transcription Factor-1 (MTF-1).

The MTF-1 Signaling Pathway

MTF-1 is a key intracellular zinc sensor.[6] Under basal zinc levels, MTF-1 remains inactive in the cytoplasm. An influx of zinc, facilitated by supplements such as this compound, leads to the binding of zinc ions to the Cys₂His₂ zinc fingers of MTF-1. This binding induces a conformational change, promoting its translocation to the nucleus.[4] In the nucleus, activated MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs), which have a core consensus sequence of 5'-TGCRCNC-3'.[1] This binding event initiates the transcription of a suite of target genes involved in zinc homeostasis and protection against metal toxicity and oxidative stress.[2][3][6] Key target genes include:

-

Metallothioneins (MTs): These cysteine-rich proteins sequester excess zinc, playing a crucial role in detoxification and maintaining homeostasis.[2][3]

-

Zinc Transporter 1 (ZnT1): This protein is located on the plasma membrane and functions to efflux excess zinc from the cell.

Modulation of the NF-κB Pathway

Zinc also exerts significant anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise mechanisms are complex, studies have shown that zinc can inhibit NF-κB activation.[1][2] One proposed mechanism involves zinc increasing the expression of A20 (also known as TNFAIP3), a zinc finger protein that acts as a potent inhibitor of the NF-κB cascade.[2] By upregulating A20, zinc effectively dampens the inflammatory response, which involves the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[2][7]

Quantitative Data on Zinc-Modulated Gene Expression

While studies specifically isolating the effects of this compound are scarce, research using other zinc supplements provides valuable quantitative insights into zinc-responsive gene expression. The following table summarizes data from a study on neonates with sepsis who received zinc supplementation.

| Gene Name | Protein Function | Cell Type / Condition | Fold Change with Zinc Supplementation | P-Value | Reference |

| S100A8 | Calprotectin subunit, inflammation | Neonatal Sepsis | ▼ 3-fold downregulation | <0.001 | [8] |

| S100A9 | Calprotectin subunit, inflammation | Neonatal Sepsis | ▲ 2-fold upregulation | <0.05 | [8] |

| CD14 | Co-receptor for LPS detection | Neonatal Sepsis | ▲ 1-fold upregulation | <0.05 | [8] |

| ZIP1 | Zinc Transporter (Influx) | Peripheral Leukocytes | ▼ 17-21% decrease | <0.05 | [9] |

Table 1: Summary of quantitative changes in gene expression following zinc supplementation. Note: The specific form of zinc was not always picolinate in these studies.

Experimental Protocols

Investigating the effects of zinc on gene expression and protein-DNA interactions requires robust molecular biology techniques. Below are detailed, generalized protocols for two key experimental approaches.

Protocol: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to quantify the changes in mRNA levels of target genes in response to this compound treatment.

Objective: To measure the relative expression of genes like MTF1, MT1A, and ZnT1 in a human cell line (e.g., HEK293) after treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS to 80% confluency.

-

Treat cells with a final concentration of 50 µM this compound or a vehicle control (e.g., sterile water) for 24 hours.

-

-

RNA Isolation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the culture dish using a lysis buffer (e.g., from a Qiagen RNeasy Kit).

-

Homogenize the lysate and isolate total RNA using a spin-column based kit according to the manufacturer's instructions.

-

Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO).

-

The reaction typically includes RNA, random primers, dNTPs, and reverse transcriptase enzyme.

-

Incubate as per the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 42°C, and 15 min at 70°C).[10]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix on ice. For each 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

-

Run samples in triplicate on a qPCR machine.

-

Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[11]

-

Include a melt curve analysis to verify the specificity of the product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[8]

-

Protocol: Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interaction Analysis

This protocol is used to identify the specific DNA sites where a zinc finger protein (e.g., MTF-1) binds following zinc stimulation.

Objective: To confirm the binding of MTF-1 to the promoter region of the MT1A gene in response to this compound treatment.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., HepG2) with 50 µM this compound for 2 hours to induce MTF-1 nuclear translocation.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[12]

-

-

Chromatin Preparation:

-

Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.

-

Lyse the nuclei to release chromatin.

-

Shear the chromatin into fragments of 200-500 bp using sonication. Optimization of sonication conditions is critical.[12]

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate a portion of the lysate with an anti-MTF-1 antibody overnight at 4°C with rotation. Use a control IgG for a parallel sample.[13]

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[13]

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[13]

-

-

Analysis:

-

Use the purified DNA as a template for qPCR with primers designed to amplify the MRE-containing promoter region of the MT1A gene.

-

Analyze results by comparing the amount of amplified DNA in the MTF-1 IP sample to the control IgG sample.

-

Conclusion

This compound serves as a highly efficient delivery system for zinc, an ion that is central to the regulation of gene expression. The increase in intracellular zinc directly activates transcription factors like MTF-1 and modulates key signaling pathways such as NF-κB, leading to significant changes in the transcription of genes related to metal homeostasis, stress response, and inflammation. The function of thousands of zinc finger proteins is inherently dependent on adequate zinc supply for maintaining their structural fold, which is a prerequisite for their DNA-binding and gene-regulatory activities. The protocols and data presented herein provide a framework for researchers and drug development professionals to investigate and leverage the profound impact of zinc on the cellular transcriptome.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc finger - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of zinc supplementation on relative expression of immune response genes in neonates with sepsis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of lymphocyte gene expression for use as biomarkers for zinc status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 11. eu.idtdna.com [eu.idtdna.com]

- 12. Using ChIP-seq Technology to Identify Targets of Zinc Finger Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

The Advent of Zinc Picolinate: A Technical Guide to its Discovery and Scientific History

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of zinc picolinate (B1231196) within nutritional science. Tailored for researchers, scientists, and drug development professionals, this document details the seminal research that established zinc picolinate as a highly bioavailable form of zinc, presenting quantitative data, experimental methodologies, and a visualization of the cellular zinc absorption pathway.

Introduction: The Quest for Enhanced Zinc Bioavailability

The essential role of zinc in human health has been recognized since the early 20th century. However, the effective delivery of this vital nutrient has been a persistent challenge in nutritional science due to factors that inhibit its absorption. The journey to uncover a more bioavailable form of zinc led to the investigation of endogenous chelating agents, culminating in the identification and study of this compound.

The Genesis of this compound: From Tryptophan Metabolism to a Novel Supplement

The scientific origins of this compound are intertwined with the study of the rare genetic disorder, Acrodermatitis enteropathica. Research in the 1970s revealed that this condition, characterized by severe zinc deficiency, was linked to impaired intestinal zinc absorption. A key breakthrough was the discovery that picolinic acid, a natural metabolite of the amino acid tryptophan, acts as a low-molecular-weight zinc-binding ligand that facilitates the intestinal absorption of zinc.[1] This understanding laid the theoretical groundwork for the development of this compound as a dietary supplement. The hypothesis was that by pre-chelating zinc with picolinic acid, its absorption could be significantly enhanced.

Seminal Research: The Barrie et al. (1987) Study

A landmark study by Barrie et al. in 1987 provided the first robust clinical evidence for the superior bioavailability of this compound compared to other forms.[2][3][4][5] This research is a cornerstone in the history of this compound and its findings are summarized below.

Experimental Protocol: Barrie et al. (1987)

The study was a double-blind, four-period crossover trial involving 15 healthy human volunteers. The key aspects of the methodology are outlined below:

-

Study Design: A randomized, double-blind, placebo-controlled crossover design was employed. Each participant underwent four treatment periods.

-

Participants: 15 healthy human volunteers.

-

Intervention: Participants received daily oral supplementation equivalent to 50 mg of elemental zinc in one of four forms:

-

This compound

-

Zinc Citrate

-

Zinc Gluconate

-

Placebo

-

-

Duration: Each supplementation period lasted for four weeks.

-

Outcome Measures: Zinc levels were measured in hair, urine, erythrocytes (red blood cells), and serum before and after each supplementation period.

Quantitative Data Summary: Barrie et al. (1987)

The study demonstrated that only this compound supplementation led to statistically significant increases in zinc levels in hair, urine, and erythrocytes.

| Parameter | This compound | Zinc Citrate | Zinc Gluconate | Placebo |

| Hair Zinc | Significant Increase (p < 0.005) | No Significant Change | No Significant Change | No Significant Change |

| Urine Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Erythrocyte Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change | No Significant Change |

| Serum Zinc | Small, Insignificant Rise | No Significant Change | No Significant Change | Small, Insignificant Rise |

Table 1: Summary of findings from Barrie et al. (1987) on the comparative absorption of different zinc forms.[2][3][4][5]

Clinical Applications: The Sakai et al. Studies on Taste Disorders

Further clinical evidence supporting the efficacy of this compound emerged from studies on taste disorders, a known symptom of zinc deficiency. Research conducted by Sakai et al. in the 1990s and early 2000s provided valuable insights into the therapeutic potential of this compound.[6][7]

Experimental Protocol: Sakai et al. (2002)

This study was a double-blind, placebo-controlled trial designed to assess the efficacy of this compound in patients with taste disorders.

-

Study Design: A double-blind, placebo-controlled trial.

-

Participants: 73 patients with idiopathic zinc-deficiency taste disorder.

-

Intervention:

-

Treatment Group (n=37): Received 29 mg of this compound orally three times a day.

-

Placebo Group (n=36): Received a placebo.

-

-

Duration: 3 months.

-

Outcome Measures:

-

Subjective improvement in taste sensation.

-

Objective assessment of taste using the filter paper disk method.

-

Serum zinc levels.

-

Quantitative Data Summary: Sakai et al. (2002)

The study found that while there was no significant difference in subjective reports, objective measures of taste and serum zinc levels showed significant improvement in the this compound group.

| Parameter | This compound Group | Placebo Group |

| Improvement (Filter Paper Disk Method) | Significantly better improvement | - |

| Serum Zinc Level | Significantly higher | - |

| Subjective Symptom Improvement | No significant difference | No significant difference |

| Whole-Mouth Taste Sensation | No significant difference | No significant difference |

Table 2: Summary of findings from Sakai et al. (2002) on the efficacy of this compound for taste disorders.[6][7]

Mechanism of Absorption: A Cellular Perspective

The enhanced bioavailability of this compound is attributed to the stable chelate it forms, which is thought to protect the zinc ion from binding with dietary inhibitors in the gastrointestinal tract. At the cellular level, the absorption of zinc is a complex process mediated by a family of zinc transporters.

The primary mechanism of zinc absorption in the small intestine involves the uptake of ionic zinc by enterocytes through the ZIP4 transporter on the apical membrane. Once inside the cell, zinc is chaperoned and can be stored bound to metallothionein (B12644479) or transported out of the cell into the bloodstream via the ZnT1 transporter on the basolateral membrane.[6][7][8][9][10][11] While the this compound complex is more stable in the gut, it is generally believed that the complex dissociates at the cell surface, and ionic zinc is then transported into the enterocyte.

Experimental Workflow: A Generalized Approach

The key studies investigating this compound have generally followed a robust experimental workflow to ensure the reliability of their findings.

Conclusion

The discovery and development of this compound represent a significant advancement in nutritional science. Stemming from foundational research into the mechanisms of zinc absorption, this compound has been scientifically validated as a highly bioavailable form of zinc. The seminal work of Barrie et al. (1987) and subsequent clinical trials have provided a strong evidence base for its enhanced absorption and therapeutic potential. The proposed mechanism, involving the stable chelation of zinc by picolinic acid, offers a clear rationale for its superior performance over other zinc salts. For researchers and drug development professionals, this compound stands as a prime example of how a deep understanding of biochemistry and physiology can lead to the development of more effective nutritional interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of picolinic acid on the uptake of 65zinc-amino acid complexes by the everted rat gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Picolinic Acid in Zinc Metabolism | Semantic Scholar [semanticscholar.org]

- 5. altmedrev.com [altmedrev.com]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]

Physicochemical properties of zinc picolinate powder

A Technical Guide to the Physicochemical Properties of Zinc Picolinate (B1231196) Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc picolinate is an organic salt formed by the coordination of a zinc ion with two molecules of picolinic acid.[1] It is widely utilized in pharmaceutical and nutraceutical formulations as a highly bioavailable source of zinc, an essential trace element critical for numerous physiological processes, including immune function, enzymatic activity, DNA synthesis, and protein production.[2][3][4] The chelation of zinc with picolinic acid, a natural metabolite of tryptophan, is believed to enhance its absorption and retention in the body compared to inorganic zinc salts.[5][6][7]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound powder. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key processes to support formulation, characterization, and further research.

Chemical and Physical Properties

This compound is typically a white to off-white, odorless, crystalline powder.[8][9][10] It is noted to be hygroscopic and should be stored accordingly.[10][11]